Cas no 15541-26-1 (1-(2-Methoxyphenyl)propan-2-ol)

1-(2-Methoxyphenyl)propan-2-ol is a versatile intermediate in organic synthesis, characterized by its methoxy-substituted phenyl ring and secondary alcohol functionality. This compound is particularly valuable in pharmaceutical and fine chemical applications due to its reactivity, which allows for further derivatization, such as oxidation or substitution reactions. The presence of the methoxy group enhances solubility and influences electronic properties, making it useful in the development of bioactive molecules. Its stable yet modifiable structure ensures consistent performance in synthetic pathways. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving alcohols and aromatic systems.
1-(2-Methoxyphenyl)propan-2-ol structure
15541-26-1 structure
Product name:1-(2-Methoxyphenyl)propan-2-ol
CAS No:15541-26-1
MF:C10H14O2
Molecular Weight:166.21696
MDL:MFCD18825350
CID:121052
PubChem ID:578887

1-(2-Methoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • Benzeneethanol,2-methoxy-a-methyl-
    • 1-(2-METHOXYPHENYL)PROPAN-2-OL
    • Benzeneethanol,2-methoxy-a-methyl
    • Benzeneethanol, 2-methoxy-alpha-methyl-
    • W-205785
    • 15541-26-1
    • DTXSID60342130
    • W-205786
    • 1-(2-Methoxyphenyl)-2-propanol, 98%
    • 1-(2-Methoxyphenyl)-2-propanol
    • AKOS009158561
    • EN300-115252
    • Phenethyl alcohol, o-methoxy-.alpha.-methyl-
    • BS-15972
    • SCHEMBL5873472
    • MFCD00009726
    • CS-0163262
    • Benzeneethanol, 2-methoxy-.alpha.-methyl-
    • D82158
    • 1-(2-METHOXYPHENYL)-2-PROPANOL 98
    • 3-(2'-meth-oxyphenyl)-2-propanol
    • ROVATSABYKBNCG-UHFFFAOYSA-N
    • 2-Propanol, 1-(2-methoxyphenyl)-
    • Z445987128
    • 1-(2-Methoxyphenyl)propan-2-ol
    • MDL: MFCD18825350
    • インチ: InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3
    • InChIKey: ROVATSABYKBNCG-UHFFFAOYSA-N
    • SMILES: CC(CC1=CC=CC=C1OC)O

計算された属性

  • 精确分子量: 166.09900
  • 同位素质量: 166.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 125
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.035 g/mL at 25 °C(lit.)
  • フラッシュポイント: >230 °F
  • Refractive Index: n20/D 1.529(lit.)
  • PSA: 29.46000
  • LogP: 1.61850

1-(2-Methoxyphenyl)propan-2-ol Security Information

  • WGKドイツ:3

1-(2-Methoxyphenyl)propan-2-ol 税関データ

  • 税関コード:2909499000
  • 税関データ:

    中国税関コード:

    2909499000

    概要:

    29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

1-(2-Methoxyphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB547886-250 mg
1-(2-Methoxyphenyl)propan-2-ol; .
15541-26-1
250MG
€114.70 2023-04-13
Enamine
EN300-115252-0.1g
1-(2-methoxyphenyl)propan-2-ol
15541-26-1 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TU562-1g
1-(2-Methoxyphenyl)propan-2-ol
15541-26-1 97%
1g
1199.0CNY 2021-07-14
TRC
M226725-500mg
1-(2-Methoxyphenyl)propan-2-ol
15541-26-1
500mg
$ 210.00 2022-06-04
abcr
AB547886-1 g
1-(2-Methoxyphenyl)propan-2-ol; .
15541-26-1
1g
€198.10 2023-04-13
abcr
AB547886-1g
1-(2-Methoxyphenyl)propan-2-ol; .
15541-26-1
1g
€132.50 2025-02-27
abcr
AB547886-5g
1-(2-Methoxyphenyl)propan-2-ol; .
15541-26-1
5g
€533.40 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M14790-100mg
1-(2-Methoxyphenyl)propan-2-ol
15541-26-1 97%
100mg
¥154.0 2024-07-19
eNovation Chemicals LLC
D745865-1g
Benzeneethanol, 2-methoxy-a-methyl-
15541-26-1 97%
1g
$150 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M14790-250mg
1-(2-Methoxyphenyl)propan-2-ol
15541-26-1 97%
250mg
¥259.0 2024-07-19

1-(2-Methoxyphenyl)propan-2-ol 関連文献

1-(2-Methoxyphenyl)propan-2-olに関する追加情報

Professional Introduction to 1-(2-Methoxyphenyl)propan-2-ol (CAS No. 15541-26-1)

1-(2-Methoxyphenyl)propan-2-ol, chemically identified by the CAS number 15541-26-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This alcohol derivative, featuring a phenolic moiety linked to an isopropyl chain, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both an aromatic ring and an aliphatic alcohol group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.

The compound belongs to the class of methoxy-substituted aromatic alcohols, which are widely explored for their pharmacological properties. The 2-methoxyphenyl (anisole) group contributes to its solubility characteristics and influences its interaction with biological targets, while the secondary alcohol functionality (propan-2-ol) provides a reactive site for further chemical modifications. These structural features have positioned 1-(2-Methoxyphenyl)propan-2-ol as a key building block in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds with functionalized aromatic rings. The 1-(2-Methoxyphenyl)propan-2-ol scaffold aligns well with this trend, as modifications at the phenolic and isopropyl positions can yield derivatives with enhanced binding affinity and selectivity. For instance, studies have demonstrated that analogs of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. The methoxy group at the para position of the anisole ring has been shown to modulate enzyme-substrate interactions, improving therapeutic efficacy.

In addition to its role as a synthetic intermediate, 1-(2-Methoxyphenyl)propan-2-ol has been investigated for its potential in material science applications. Its ability to form hydrogen bonds due to the hydroxyl group allows for interactions with polymers and other organic matrices, making it useful in formulating novel materials with tailored properties. Furthermore, the compound’s stability under various conditions has been assessed in collaborative research projects aimed at developing sustainable chemical processes.

The synthesis of 1-(2-Methoxyphenyl)propan-2-ol typically involves aromatic substitution reactions followed by reduction or hydroxylation steps. Modern synthetic methodologies have refined these processes to enhance yield and purity, ensuring that pharmaceutical-grade material is produced efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups while maintaining regioselectivity, which is crucial for obtaining desired derivatives.

From a biological perspective, derivatives of 1-(2-Methoxyphenyl)propan-2-ol have been explored for their potential neuroprotective effects. Preclinical studies suggest that certain analogs may interfere with amyloid-beta aggregation, a hallmark of Alzheimer’s disease pathology. The structural motif shared by these compounds with known bioactive molecules underscores their relevance in addressing neurodegenerative disorders. Moreover, computational modeling has been employed to predict binding modes of these derivatives with biological targets, facilitating rational drug design.

The role of 1-(2-Methoxyphenyl)propan-2-ol in interdisciplinary research is further highlighted by its incorporation into combinatorial libraries for high-throughput screening (HTS). Such libraries enable rapid identification of lead compounds with desirable pharmacokinetic profiles. The compound’s compatibility with various screening assays has made it a staple in academic and industrial research settings aiming to discover novel therapeutic agents.

As interest in green chemistry grows, efforts have been made to optimize synthetic routes for 1-(2-Methoxyphenyl)propan-2-ol using environmentally benign reagents and solvents. Continuous flow chemistry has emerged as a promising alternative to traditional batch processing, offering improved energy efficiency and scalability. These innovations align with global initiatives to reduce the environmental footprint of chemical manufacturing while maintaining high standards of product quality.

The future prospects for 1-(2-Methoxyphenyl)propan-2-ol are bright, given its versatility and potential applications across multiple domains. Ongoing research aims to uncover new derivatives with enhanced pharmacological properties and reduced side effects. Collaborative efforts between academia and industry are expected to accelerate progress in this area, paving the way for next-generation therapeutics derived from this versatile scaffold.

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